O-Demethylmetoprolol

Pharmacology Beta-blocker Receptor binding

O-Demethylmetoprolol (ODM; Metoprolol EP Impurity H) is essential for ANDA impurity profiling and CYP2D6 biomarker studies. Generic substitution with other metoprolol metabolites is analytically invalid due to distinct polarity and retention. • EP Impurity H & Betaxolol EP Impurity B reference standard for pharmacopeial compliance. • Kinetically favored metabolite (Vmax 3.7-4.1× α-hydroxymetoprolol) for LC-MS/MS calibration. • No CYP2D6/CYP3A4 inhibition-non-confounding probe for DDI studies. Full COA provided; dispatched globally.

Molecular Formula C14H23NO3
Molecular Weight 253.34 g/mol
CAS No. 62572-94-5
Cat. No. B022154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Demethylmetoprolol
CAS62572-94-5
Synonyms4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-benzeneethanol; (+/-)-4-[2-Hydroxy-3-(isopropylamino)propoxy]phenylethyl Alcohol;  (+/-)-O-Demethylmetoprolol;  H 105/22;  SL 80-0088;  Metoprolol Impurity H;  Betaxolol Hydrochloride Impurity B (EP)
Molecular FormulaC14H23NO3
Molecular Weight253.34 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=C(C=C1)CCO)O
InChIInChI=1S/C14H23NO3/c1-11(2)15-9-13(17)10-18-14-5-3-12(4-6-14)7-8-16/h3-6,11,13,15-17H,7-10H2,1-2H3
InChIKeyCUKXSBOAIJILRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Demethylmetoprolol Metabolite Reference Standard


O-Demethylmetoprolol (ODM; CAS 62572-94-5), also designated Metoprolol EP Impurity H and Betaxolol EP Impurity B, is a primary oxidative metabolite of the β1-adrenergic receptor antagonist metoprolol, formed predominantly via CYP2D6-mediated O-demethylation [1]. As a pharmacologically active urinary metabolite, ODM retains β-adrenergic receptor antagonist activity but exhibits 5- to 10-fold reduced potency relative to the parent drug metoprolol [2]. The compound is extensively employed as a pharmacopeial reference standard for impurity profiling, analytical method development and validation, and clinical pharmacokinetic monitoring of metoprolol metabolism [1].

Reference Standard Designated Metoprolol EP Impurity H and Betaxolol EP Impurity B – supports compendial impurity profiling workflows
Metabolic Probe Primary CYP2D6-dependent metabolite with kinetically favored formation – supports CYP2D6 phenotyping studies
Non-Inhibitory Probe Non-inhibitory CYP2D6/CYP3A4 profile – may support drug-drug interaction research as a metabolite probe

O-Demethylmetoprolol: Why Substitution Fails


Generic substitution between metoprolol and its metabolites or among the major oxidative metabolites (α-hydroxymetoprolol, O-demethylmetoprolol, and N-desisopropylmetoprolol) is pharmacologically and analytically unsound. O-Demethylmetoprolol exhibits a 5- to 10-fold lower β-blocker potency than metoprolol [1], and each metabolite demonstrates distinct CYP450 inhibition profiles [2], chromatographic retention characteristics [3], and stereoselective metabolic formation rates [4]. For analytical applications, ODM serves as a defined pharmacopeial impurity standard (EP Impurity H) that cannot be replaced by the parent drug or α-hydroxymetoprolol due to fundamental differences in polarity, retention time, and mass spectrometric fragmentation [3].

Substantially lower β-blocker potency than metoprolol may limit direct substitution in quantitative impurity profiling.
Distinct polarity and chromatographic retention from parent drug and α-hydroxymetoprolol may prevent interchange as impurity reference standards.
Opposite enantioselective formation patterns compared to α-hydroxymetoprolol may require separate chiral reference standards for accurate stereoselective analysis.

O-Demethylmetoprolol: Comparative Evidence


Beta-Blocker Potency: O-Demethylmetoprolol vs. Metoprolol

O-Demethylmetoprolol retains pharmacologic activity as a beta-adrenergic receptor antagonist; however, its potency is substantially lower than that of the parent drug metoprolol. The National Library of Medicine MeSH database explicitly notes that O-demethylmetoprolol is a pharmacologically active urinary metoprolol metabolite that is 5 to 10 times less potent than metoprolol [1]. This quantitative potency differential precludes the use of ODM as a therapeutic substitute for metoprolol and defines its role as an analytical reference standard and metabolic biomarker.

Beta-Blocker Potency
Class-level
5–10× less potent than metoprolol
Defines ODM as analytical reference standard, not therapeutic substitute.
MeSH annotation; Br J Clin Pharmacol 1981
Pharmacology Beta-blocker Receptor binding

O-Demethylation vs. α-Hydroxylation Kinetics

In human liver microsomes, the CYP2D6-mediated biotransformation of metoprolol proceeds via two competing high-affinity pathways: O-demethylation to O-demethylmetoprolol (ODM) and α-hydroxylation to α-hydroxymetoprolol (HM). Kinetic analysis revealed that the O-demethylation pathway exhibits a substantially higher Vmax than α-hydroxylation across two independent human liver preparations. In liver HL-1, Vmax for O-demethylation was 131 pmol mg⁻¹ min⁻¹ compared to 32 pmol mg⁻¹ min⁻¹ for α-hydroxylation (a 4.1-fold difference); in liver HL-9, Vmax values were 145 vs. 39 pmol mg⁻¹ min⁻¹ (a 3.7-fold difference) [1]. Km values for the high-affinity site were 95 and 94 µM for O-demethylation versus 75 and 70 µM for α-hydroxylation in HL-1 and HL-9, respectively.

O-Demethylation Kinetics
Head-to-head
ODM Vmax 131–145 vs α-OHM 32–39 pmol mg-1 min-1
3.7–4.1× higher Vmax in human liver microsomes
Kinetically favored major metabolite for CYP2D6 phenotyping.
Biphasic enzyme model; high-affinity site
Drug Metabolism CYP2D6 Enzyme Kinetics

Plasma Pharmacokinetics: O-Demethylmetoprolol vs. α-Hydroxymetoprolol

Following oral administration of metoprolol, the peak unbound plasma concentration (Cmax) of O-demethylmetoprolol (ODM) is approximately half that of α-hydroxymetoprolol (HM). In a clinical pharmacokinetic study, unbound plasma Cmax values were 16.93 ± 1.70 ng/mL for ODM compared to 33.32 ± 1.92 ng/mL for HM, while metoprolol itself reached 90.37 ± 2.69 ng/mL [1]. Notably, the ratio of metabolite AUC to parent AUC was ≥0.25 for both HM and ODM when either total or unbound concentrations were considered [1]. In vitro CYP inhibition studies demonstrated that neither MET, HM, nor ODM were inhibitors of CYP3A4-catalyzed midazolam metabolism or CYP2D6-catalyzed dextromethorphan metabolism [1].

Plasma Cmax Comparison
Head-to-head
ODM 16.93 ± 1.70 ng/mL
α-OHM 33.32 ± 1.92 ng/mL
Metoprolol 90.37 ± 2.69 ng/mL
Distinct Cmax profile requires ODM-specific bioanalytical method calibration for research PK monitoring.
LC-ESI/MS/MS; human plasma
Pharmacokinetics LC-MS/MS Clinical Pharmacology

Chromatographic Differentiation: O-Demethylmetoprolol vs. Metoprolol

O-Demethylmetoprolol is distinguished from metoprolol by a 2-hydroxyethyl substitution on the phenoxy ring, which increases molecular polarity and modifies chromatographic retention properties [1]. This structural modification enables unambiguous identification and quantification using reversed-phase HPLC, LC-MS, and proton NMR, with ODM exhibiting a distinct retention profile and diagnostic fragment ions relative to the parent drug [1]. The compound is designated Metoprolol EP Impurity H and Betaxolol EP Impurity B, supplied with detailed characterization data compliant with regulatory guidelines [1].

Chromatographic Identity
Class-level
2-hydroxyethyl substitution; increased polarity; distinct retention & MS fragmentation
ODM may not be replaced by metoprolol in impurity profiling.
Reversed-phase HPLC, LC-MS, NMR
Analytical Chemistry HPLC Impurity Profiling

Enantioselective Formation: O-Demethylmetoprolol vs. α-Hydroxymetoprolol

CYP2D6-mediated metabolism of metoprolol exhibits pathway-dependent enantioselectivity. Using cDNA-expressed CYP2D6 variants, O-demethylmetoprolol formation favored the (R)-metoprolol substrate by 1.5- to 2-fold, whereas α-hydroxymetoprolol formation was non-enantioselective [1]. In rat pharmacokinetic studies, the formation of ODM was not enantioselective, in contrast to α-hydroxymetoprolol which yielded predominantly the 1'R-product with AUC values approximately 11-fold higher for 1'R isomers (638-660 ng h/mL) than for 1'S isomers (57-58 ng h/mL) [2].

Enantioselective Formation
Head-to-head
Human CYP2D6: ODM favors (R)-metoprolol 1.5–2×; α-OHM non-selective. Rat: ODM non-selective; α-OHM highly favors 1'R.
Separate chiral reference standards needed for stereoselective PK analysis.
cDNA-expressed CYP2D6; Chiralpak AD column
Stereochemistry CYP2D6 Chiral Analysis

CYP Inhibition: O-Demethylmetoprolol vs. N-Desisopropylmetoprolol

Among metoprolol metabolites, only N-desisopropylmetoprolol (DIM) demonstrates significant in vitro CYP inhibition, whereas O-demethylmetoprolol and α-hydroxymetoprolol do not. In vitro studies revealed that metoprolol, ODM, and HM were not inhibitors of CYP3A4-catalyzed midazolam metabolism or CYP2D6-catalyzed dextromethorphan metabolism [1]. In contrast, DIM contributed significantly to in vitro drug-drug interaction potential despite meeting the criteria of >10% of total drug-related material and <25% of parent exposure using unbound concentrations [1].

CYP Inhibition Profile
Head-to-head
ODM No CYP2D6/3A4 inhibition
DIM Significant inhibition in vitro
Preferred non-inhibitory metabolite probe for DDI studies.
Human liver microsome assays
Drug-Drug Interaction CYP Inhibition Metabolite Safety

O-Demethylmetoprolol Application Scenarios


Pharmacopeial Impurity Profiling

O-Demethylmetoprolol is designated Metoprolol EP Impurity H and Betaxolol EP Impurity B, making it an essential reference standard for impurity profiling in Abbreviated New Drug Applications (ANDAs) and commercial quality control. Its distinct chromatographic retention profile and increased polarity relative to metoprolol [1] enable accurate identification and quantification in stability studies and method validation.

CYP2D6 Phenotyping and Pharmacogenetic Studies

As the kinetically favored major oxidative metabolite of metoprolol with a Vmax 3.7- to 4.1-fold higher than α-hydroxymetoprolol in human liver microsomes [1], ODM serves as the preferred biomarker for CYP2D6 activity phenotyping. Its plasma concentration profile (Cmax 16.93 ng/mL; AUC/metoprolol AUC ≥0.25) [2] makes ODM reference standards critical for accurate LC-MS/MS calibration in genotype-phenotype correlation studies.

Non-Inhibitory Metabolite Probes for DDI Studies

Unlike N-desisopropylmetoprolol, O-demethylmetoprolol exhibits no inhibitory activity toward CYP2D6 or CYP3A4 in vitro [1]. This property makes ODM the metabolite of choice for DDI studies where a non-confounding CYP probe is required to isolate the inhibitory effects of co-administered drugs on metoprolol metabolism.

Stereoselective Pharmacokinetics & Chiral Bioanalysis

The distinct enantioselective formation patterns of ODM—favoring (R)-metoprolol by 1.5- to 2-fold in human CYP2D6 [1] while remaining non-enantioselective in rats [2]—necessitate ODM chiral reference standards for accurate stereoselective pharmacokinetic analysis. Chiral HPLC methods using Chiralpak AD columns require authentic ODM enantiomers for calibration and validation.

Application
Selection Property
Validation Focus
Pharmacopeial Impurity Profiling
Defined EP Impurity H identity with distinct polarity and retention
Method validation for impurity quantification and stability studies
CYP2D6 Phenotyping Studies
Kinetically favored formation; non-inhibitory CYP profile
Bioanalytical method calibration for research genotype-phenotype correlation
Drug-Drug Interaction Research
Absence of CYP2D6/3A4 inhibition
Non-confounding metabolite probe for co-administered drug studies
Stereoselective Pharmacokinetic Analysis
Distinct enantioselective formation patterns
Chiral reference standard validation for HPLC methods

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for O-Demethylmetoprolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.